molecular formula C10H13N3 B12798252 3-Quinuclidinemalononitrile CAS No. 102338-72-7

3-Quinuclidinemalononitrile

Cat. No.: B12798252
CAS No.: 102338-72-7
M. Wt: 175.23 g/mol
InChI Key: BUKCFODSLIUASM-UHFFFAOYSA-N
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Description

3-Quinuclidinemalononitrile is an organic compound that belongs to the class of quinuclidine derivatives It is characterized by a bicyclic structure with a nitrogen atom at the bridgehead position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinuclidinemalononitrile typically involves the reaction of quinuclidine with malononitrile under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate malononitrile, followed by the addition of quinuclidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Quinuclidinemalononitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the nitrile groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: The major products include quinuclidinone derivatives.

    Reduction: The reduction of nitrile groups leads to the formation of primary amines.

    Substitution: Substitution reactions yield various quinuclidine derivatives depending on the substituents used.

Scientific Research Applications

3-Quinuclidinemalononitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals, particularly as a scaffold for drug design.

    Industry: It is used in the production of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-Quinuclidinemalononitrile involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

    Quinuclidine: A simpler analog with similar structural features but lacking the nitrile groups.

    3-Quinuclidinone: An oxidized form of quinuclidine with a ketone functional group.

    Quinuclidine derivatives: Various derivatives with different substituents on the quinuclidine ring.

Uniqueness

3-Quinuclidinemalononitrile is unique due to the presence of two nitrile groups, which impart distinct chemical reactivity and potential for further functionalization. This makes it a versatile intermediate for the synthesis of a wide range of compounds with diverse applications.

Properties

CAS No.

102338-72-7

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

2-(1-azabicyclo[2.2.2]octan-3-yl)propanedinitrile

InChI

InChI=1S/C10H13N3/c11-5-9(6-12)10-7-13-3-1-8(10)2-4-13/h8-10H,1-4,7H2

InChI Key

BUKCFODSLIUASM-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2)C(C#N)C#N

Origin of Product

United States

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